4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride
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Overview
Description
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzimidamide group attached to a 1,3-dioxoisoindolin-2-yl moiety, making it a compound of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride typically involves the alkylation of the corresponding N-oxide. The process can be summarized in the following steps:
Starting Materials: The synthesis begins with commercially available compounds.
Alkylation: The N-oxide is alkylated to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-oxoisoindolin-2-yl)benzoate: This compound shares a similar core structure but differs in its functional groups.
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate: Another related compound with different substituents.
Uniqueness
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2.ClH/c17-14(18)11-7-5-10(6-8-11)9-19-15(20)12-3-1-2-4-13(12)16(19)21;/h1-8H,9H2,(H3,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXQXRQZKBIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978672 |
Source
|
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62898-74-2 |
Source
|
Record name | N-Amidinobenzylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062898742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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